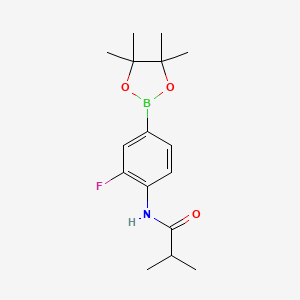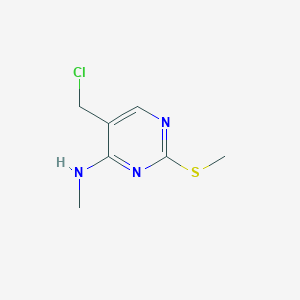
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloromethyl, N-methyl, and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The chloromethyl, N-methyl, and methylthio groups are introduced through subsequent substitution reactions. For example, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
N-Methylation: This step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Amino, thio, or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer activities.
Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of functional materials, such as organic semiconductors or dyes.
Mécanisme D'action
The mechanism of action of 5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(chloromethyl)-2-(methylthio)-4-Pyrimidinamine: Lacks the N-methyl group.
5-(chloromethyl)-N-methyl-4-Pyrimidinamine: Lacks the methylthio group.
2-(methylthio)-4-Pyrimidinamine: Lacks the chloromethyl and N-methyl groups.
Uniqueness
5-(chloromethyl)-N-methyl-2-(methylthio)-4-Pyrimidinamine is unique due to the presence of all three substituents (chloromethyl, N-methyl, and methylthio) on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10ClN3S |
|---|---|
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
5-(chloromethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-9-6-5(3-8)4-10-7(11-6)12-2/h4H,3H2,1-2H3,(H,9,10,11) |
Clé InChI |
RXKXKDMFBMDXJA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC=C1CCl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


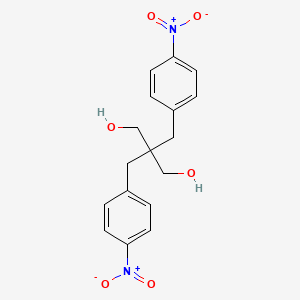


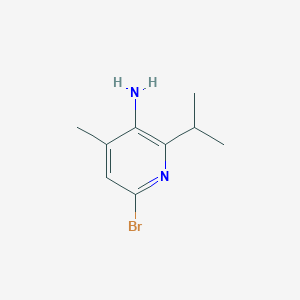
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
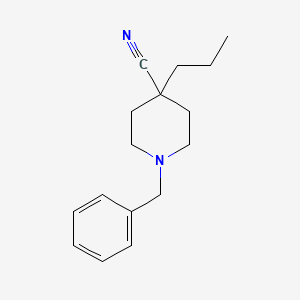
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)


![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
